Enzymatic Substrate Specificity: Vinorine vs. Vomilenine Turnover Rate by Vinorine Hydroxylase
Vinorine hydroxylase, a cytochrome P450 enzyme, exhibits a strong preference for vinorine as a substrate. The enzyme's turnover rate for vomilenine is only 13% of that observed for vinorine [1].
| Evidence Dimension | Substrate turnover rate (relative efficiency) |
|---|---|
| Target Compound Data | 100% (baseline) turnover rate |
| Comparator Or Baseline | Vomilenine: 13% relative turnover rate |
| Quantified Difference | 7.7-fold higher efficiency for vinorine |
| Conditions | In vitro enzyme assay with vinorine hydroxylase |
Why This Matters
This high substrate specificity demonstrates that vinorine is the preferred physiological substrate for the hydroxylase, making it the optimal choice for studies investigating the bifurcation point of ajmaline biosynthesis.
- [1] Dang, T.-T.-T., Franke, J., Tatsis, E., & O'Connor, S. E. (2017). Dual catalytic activity of a cytochrome P450 controls bifurcation at a metabolic branch point of alkaloid biosynthesis in Rauwolfia serpentina. Angewandte Chemie International Edition, 56(32), 9440-9444. View Source
